molecular formula C16H18N4O3S B2936788 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide CAS No. 2034417-99-5

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide

Cat. No. B2936788
CAS RN: 2034417-99-5
M. Wt: 346.41
InChI Key: SJPGXVLWKLQFRO-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole sulfonamide derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Antibacterial Applications

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown promise for use as antibacterial agents. A study conducted by Azab, Youssef, and El-Bordany (2013) delved into creating pyran, pyridine, and pyridazine derivatives among others, through the reaction of specific precursors with a variety of active methylene compounds. These compounds were tested for antibacterial activity, with eight compounds exhibiting high activities (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Synthesis and Characterization

Another aspect of research involves the synthesis and characterization of specific derivatives, such as ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), by Singh, Rawat, and Sahu (2014). This derivative was synthesized through aldol condensation, which was further confirmed by spectroscopic analyses and quantum chemical calculations. This study provides insights into the structural and electronic properties of such compounds (R. N. Singh, Poonam Rawat, & S. Sahu, 2014).

Advanced Sulfonamide Hybrids

The development of sulfonamide hybrids has garnered attention due to their wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and antitumor activities. Ghomashi et al. (2022) reviewed recent advances in the design and development of two-component sulfonamide hybrids, highlighting their synthesis and biological activities. This research underscores the versatility of sulfonamide hybrids in medicinal chemistry (Reihane Ghomashi, Shakila Ghomashi, H. Aghaei, & A. Massah, 2022).

Corrosion Inhibition

In the field of materials science, the potential of sulfonamide compounds as corrosion inhibitors has been explored. Sappani and Karthikeyan (2014) investigated the use of specific sulfonamide derivatives for inhibiting mild steel corrosion in acidic environments. Their findings indicated that these compounds exhibit mixed-type inhibitive action and adhere to the metal surface according to the Langmuir adsorption isotherm (Hari Kumar Sappani & S. Karthikeyan, 2014).

Anticancer and Antimicrobial Agents

The synthesis and evaluation of sulfonamide derivatives for their potential as anticancer and antimicrobial agents have also been a significant area of research. For example, Bashandy et al. (2014) designed novel derivatives bearing a N,N-dimethylbenzenesulfonamide moiety, which showed promising in vitro antiproliferative activity against the human breast cancer cell line MCF-7. These compounds were synthesized utilizing a series of heterocyclization reactions, emphasizing the therapeutic potential of sulfonamide derivatives in cancer treatment (M. S. Bashandy, M. Alsaid, R. Arafa, & M. Ghorab, 2014).

Mechanism of Action

properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-12-16(15-6-4-10-23-15)13(2)20(19-12)9-8-18-24(21,22)14-5-3-7-17-11-14/h3-7,10-11,18H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPGXVLWKLQFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=CN=CC=C2)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide

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